

# Application Note: Analytical Methods for the Characterization of 3-Methoxypyridin-4-amine

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## Compound of Interest

Compound Name: 3-Methoxypyridin-4-amine

Cat. No.: B1226690

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Audience: Researchers, scientists, and drug development professionals.

Introduction **3-Methoxypyridin-4-amine** is a pyridine derivative that serves as a versatile building block in the synthesis of various biologically active molecules.<sup>[1]</sup> Its unique structure, featuring both an amino and a methoxy group on a pyridine ring, makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.<sup>[1]</sup> Accurate and robust analytical methods are crucial for confirming the identity, purity, and stability of this compound, ensuring the quality and reliability of downstream applications. This document provides detailed protocols for the characterization of **3-Methoxypyridin-4-amine** using modern analytical techniques.

**Physicochemical Properties** A summary of the key physicochemical properties of **3-Methoxypyridin-4-amine** is presented below.

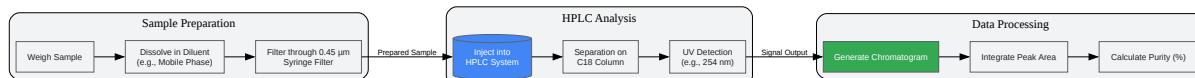
Property	Value	Reference
IUPAC Name	3-methoxypyridin-4-amine	<a href="#">[2]</a>
Synonyms	4-Amino-3-methoxypyridine	<a href="#">[2]</a>
CAS Number	52334-90-4	<a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O	<a href="#">[2]</a>
Molecular Weight	124.14 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Monoisotopic Mass	124.0637 Da	<a href="#">[2]</a>
Appearance	Pale-yellow to brown solid or liquid	
Storage	Keep in dark place, inert atmosphere, 2-8°C	

## Chromatographic Analysis: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of **3-Methoxypyridin-4-amine** and quantifying it in various matrices.

### Application Note: Reversed-Phase HPLC

A reversed-phase HPLC method with UV detection is suitable for separating **3-Methoxypyridin-4-amine** from potential impurities. The method leverages the polarity of the molecule to achieve separation on a non-polar stationary phase. A typical C18 column is effective for this purpose.[\[4\]](#)[\[5\]](#)



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Caption: Workflow for HPLC purity analysis of **3-Methoxypyridin-4-amine**.

## Experimental Protocol: HPLC Method

- Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
- Column: C18, 250 mm x 4.6 mm, 5  $\mu$ m particle size.
- Mobile Phase:
  - Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
  - Solvent B: 0.1% TFA in Acetonitrile.
- Gradient:
  - Start with 5% B, hold for 2 minutes.
  - Ramp to 95% B over 15 minutes.
  - Hold at 95% B for 3 minutes.
  - Return to 5% B over 1 minute and re-equilibrate for 4 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10  $\mu$ L.
- Sample Preparation:
  - Accurately weigh approximately 10 mg of **3-Methoxypyridin-4-amine**.
  - Dissolve in 10 mL of a 50:50 mixture of Water:Acetonitrile to make a 1 mg/mL stock solution.

- Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
- Filter the final solution through a 0.45 µm syringe filter before injection.

## Data Presentation

Parameter	Expected Result
Retention Time (t <sub>R</sub> )	Compound-specific (e.g., 5-8 min)
Purity (by area %)	≥ 98% (typical for reagent grade)
Tailing Factor	0.9 - 1.5
Theoretical Plates	> 2000

## Spectroscopic Analysis: Structural Characterization

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of **3-Methoxypyridin-4-amine**.

Caption: Integrated workflow for spectroscopic characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

- Protocol:
  - Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
  - Transfer the solution to a 5 mm NMR tube.
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher spectrometer.[6][7][8]
- Expected <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>, 400 MHz):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	Doublet	1H	Pyridine H ( $\alpha$ to N)
~ 6.6 - 6.8	Doublet	1H	Pyridine H ( $\beta$ to N)
~ 4.5 - 5.5	Broad Singlet	2H	-NH <sub>2</sub>
~ 3.9	Singlet	3H	-OCH <sub>3</sub>

- Expected <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>, 101 MHz):

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 150 - 155	C-O
~ 140 - 145	C-NH <sub>2</sub>
~ 135 - 140	Pyridine C-H ( $\alpha$ to N)
~ 110 - 115	Pyridine C-H ( $\beta$ to N)
~ 105 - 110	Pyridine C ( $\gamma$ to N)
~ 55 - 60	-OCH <sub>3</sub>

## Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, typically yielding the protonated molecular ion [M+H]<sup>+</sup>.<sup>[9]</sup>

- Protocol:
  - Prepare a dilute solution of the sample (~10  $\mu$ g/mL) in an appropriate solvent (e.g., methanol or acetonitrile/water).
  - Infuse the solution directly into the ESI source of the mass spectrometer.
  - Acquire the mass spectrum in positive ion mode.

- Data Presentation:

Ion	Calculated m/z	Observed m/z
$[\text{C}_6\text{H}_8\text{N}_2\text{O} + \text{H}]^+$	125.0715	~ 125.1

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[\[10\]](#)

- Protocol:

- Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.
- Acquire the spectrum, typically from 4000 to 400  $\text{cm}^{-1}$ .[\[8\]](#)

- Expected Data:

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3450 - 3300	N-H Asymmetric & Symmetric Stretch	Primary Amine (-NH <sub>2</sub> ) <a href="#">[11]</a> <a href="#">[12]</a>
3100 - 3000	C-H Aromatic Stretch	Pyridine Ring
2950 - 2850	C-H Aliphatic Stretch	Methoxy (-OCH <sub>3</sub> )
1650 - 1580	N-H Scissoring (Bending)	Primary Amine (-NH <sub>2</sub> ) <a href="#">[12]</a>
1600 - 1450	C=C and C=N Ring Stretching	Pyridine Ring
1275 - 1200	C-O Asymmetric Stretch (Aryl Ether)	Methoxy Group
1250 - 1020	C-N Stretch	Aryl Amine <a href="#">[12]</a>

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